2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers 2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 1518512-63-4
VCID: VC11551827
InChI: InChI=1S/C9H10O2S/c1-6-5-9(6,8(10)11)7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol

2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

CAS No.: 1518512-63-4

Cat. No.: VC11551827

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers - 1518512-63-4

Specification

CAS No. 1518512-63-4
Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
IUPAC Name 2-methyl-1-thiophen-2-ylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C9H10O2S/c1-6-5-9(6,8(10)11)7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11)
Standard InChI Key GRFWHJWJLGGMAR-UHFFFAOYSA-N
Canonical SMILES CC1CC1(C2=CC=CS2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound has the molecular formula C₉H₁₀O₂S and a molecular weight of 182.24 g/mol. Its IUPAC name, 2-methyl-1-thiophen-2-ylcyclopropane-1-carboxylic acid, reflects the presence of a methyl group at the C2 position of the cyclopropane ring and a thiophen-2-yl substituent at C1. The cyclopropane ring introduces significant steric strain, while the thiophene ring contributes aromatic stability and electronic diversity.

The Canonical SMILES representation, CC1CC1(C2=CC=CS2)C(=O)O, highlights the connectivity of the cyclopropane ring (C1–C2–C3), the methyl group at C2, and the thiophene ring attached to C1. The Standard InChIKey (GRFWHJWJLGGMAR-UHFFFAOYSA-N) facilitates database searches and computational modeling.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1518512-63-4
Molecular FormulaC₉H₁₀O₂S
Molecular Weight182.24 g/mol
Purity≥95%
SMILESCC1CC1(C2=CC=CS2)C(=O)O

Synthesis and Diastereomer Formation

Synthetic Routes

The synthesis of 2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid typically involves cyclopropanation strategies. A notable method employs α-arylcyclopropane carboxylic acid N-hydroxyphthalimide (NHP) esters as intermediates. For example, Yang et al. demonstrated the preparation of analogous compounds via a multistep process :

  • Activation of α-arylcyclopropane carboxylic acids with NHPI (N-hydroxyphthalimide), DMAP (4-dimethylaminopyridine), and DCC (dicyclohexylcarbodiimide) in dichloromethane (DCM) .

  • Cyclopropanation using zinc powder and germanium-based catalysts under inert conditions .

The reaction proceeds via decarboxylative carbometallation, where the carboxylic acid group is replaced by a metal-bound moiety, enabling cyclopropane ring formation .

Diastereomer Separation

The compound exists as a mixture of diastereomers due to the stereogenic centers in the cyclopropane ring. Resolution methods include:

  • Chiral auxiliary-assisted chromatography: Diastereomeric N-acyloxazolidinones are separable via silica gel chromatography, as demonstrated for related cyclopropane derivatives .

  • Crystallization: Recrystallization from DCM/methanol mixtures achieves partial separation, though yields depend on substituent steric effects .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) data for the analogous compound 1-(thiophen-2-yl)cyclopropane-1-carboxylate reveals:

  • δ 7.88–7.82 (m, 2H): Phthalimide aromatic protons.

  • δ 7.28–7.22 (m, 1H) and δ 6.96 (dd, J = 5.2, 3.6 Hz, 1H): Thiophene ring protons .

  • δ 2.02 (q, J = 4.3 Hz, 2H) and δ 1.61 (q, J = 4.4 Hz, 2H): Cyclopropane methylene protons .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 298.0715 [M+H]⁺ for the NHP ester derivative, consistent with the molecular formula C₁₆H₁₁NO₄S .

Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard transformations:

  • Esterification: Reaction with alcohols under DCC/DMAP conditions yields esters .

  • Amide formation: Coupling with amines via carbodiimide chemistry.

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in:

  • Ring-opening reactions: Electrophilic attack at the cyclopropane C–C bonds, facilitated by Lewis acids .

  • Cross-coupling: Palladium-catalyzed coupling with aryl halides to form biaryl cyclopropanes .

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